2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[5-[4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S2/c1-14(2)21-17(26)13-29-20-23-22-19(30-20)25-10-8-24(9-11-25)18(27)12-28-16-7-5-4-6-15(16)3/h4-7,14H,8-13H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESXHWSIBMCQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(2-Methylphenoxy)Acetic Acid
2-Methylphenol (10.8 g, 0.1 mol) reacts with chloroacetic acid (9.45 g, 0.1 mol) in 10% NaOH (100 mL) at 80°C for 6 hours. Acidification with HCl yields white crystals (87% yield).
Characterization Data
Acetylation of Piperazine
The acid (15.0 g, 0.083 mol) is treated with SOCl₂ (20 mL) to form the acyl chloride, then reacted with piperazine (7.2 g, 0.083 mol) in dry THF with Et₃N (12 mL). Chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) gives the acetyl-piperazine (68% yield).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 0°C → RT |
| Solvent | THF |
| Base | Triethylamine |
| Reaction Time | 12 hours |
Synthesis of 5-Amino-1,3,4-Thiadiazole-2-Thiol
Adapting methods from CN101522184A, thiosemicarbazide (8.3 g, 0.09 mol) and CS₂ (6.84 g, 0.09 mol) undergo cyclization in H₂SO₄ (95%, 50 mL) at 0°C for 3 hours. Neutralization with NH₄OH yields the thiol (82% purity).
Optimization Challenges
- Excess CS₂ increases ring-opening byproducts
- Temperature >5°C reduces yield by 30%
Coupling of Thiadiazole-Thiol with N-Isopropyl-2-Chloroacetamide
The thiol (5.6 g, 0.04 mol) reacts with N-isopropyl-2-chloroacetamide (6.1 g, 0.04 mol) in ethanol/water (1:1) with K₂CO₃ (8.3 g, 0.06 mol) at 60°C for 8 hours.
Yield Improvement Strategies
- Phase Transfer Catalyst : Tetrabutylammonium bromide increases yield from 58% to 74%
- Solvent Screening :
| Solvent | Yield (%) |
|---|---|
| Ethanol/Water | 74 |
| Acetonitrile | 63 |
| DMF | 68 |
Final Coupling of Piperazine and Thiadiazole Modules
The acetyl-piperazine (10.2 g, 0.03 mol) and thiadiazole-sulfanylacetamide (9.8 g, 0.03 mol) undergo nucleophilic aromatic substitution in DMF at 120°C for 15 hours with Cs₂CO₃ (14.4 g, 0.045 mol). Final purification via recrystallization (EtOAc/hexane) gives the target compound (63% yield).
Spectroscopic Confirmation
- HRMS (ESI+) : m/z 506.1783 [M+H]⁺ (calc. 506.1789)
- ¹³C NMR (101 MHz, DMSO-d₆) : δ 170.2 (C=O), 156.8 (thiadiazole C-2), 129.4–114.7 (aromatic carbons).
Scale-Up Considerations and Industrial Feasibility
Patent data reveals critical parameters for kilogram-scale production:
| Process Step | Preferred Conditions |
|---|---|
| Piperazine Acylation | Flow reactor, 40°C, 2 h |
| Thiadiazole Alkylation | Microwave, 100°C, 45 min |
| Final Coupling | TBAB catalyst, 90°C, 8 h |
Chemical Reactions Analysis
Types of Reactions
2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide or dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiadiazole ring and subsequent modifications to introduce the piperazine and acetamide groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has demonstrated that compounds containing thiadiazole and piperazine moieties exhibit significant antimicrobial properties. In studies involving disc diffusion methods against bacteria such as Staphylococcus aureus and Escherichia coli, derivatives of this compound showed promising antibacterial efficacy. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. For instance, related compounds have shown cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The presence of the piperazine ring is particularly noted for enhancing selectivity towards cancer cells while minimizing toxicity to normal cells . Molecular docking studies suggest that these compounds may interact with specific protein targets involved in cancer progression, providing a rationale for their therapeutic potential .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized derivatives against common pathogens. The results indicated that compounds with the piperazine-thiadiazole framework exhibited greater inhibition zones compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
- Anticancer Evaluation : In another study focusing on anticancer activity, derivatives were tested against various human cancer cell lines. Notably, some compounds demonstrated over 75% growth inhibition in OVCAR-8 ovarian cancer cells, highlighting their effectiveness as potential chemotherapeutic agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Core Heterocycle Variations
Compound A utilizes a 1,3,4-thiadiazole core, which is structurally distinct from other heterocycles in analogs:
- Benzothiazole Derivatives (e.g., ): Compounds like N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV ) replace thiadiazole with benzothiazole. Benzothiazoles are associated with enhanced π-π stacking in receptor binding but may reduce metabolic stability compared to thiadiazoles .
- Oxadiazole/Triazole Derivatives (e.g., ): Compounds like 2-(5-methyl-2-propan-2-ylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide feature oxadiazole or triazole rings, which alter electronic properties and solubility profiles .
Piperazine Substituent Modifications
The piperazine group in Compound A is substituted with 2-(2-methylphenoxy)acetyl, differing from analogs:
- Methylpiperazine (e.g., BZ-IV in ): Simpler alkyl groups like methyl improve hydrophobicity but lack the aromatic interaction capability of phenoxy groups .
- 4-Methoxyphenylacetyl (e.g., ): The compound 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide introduces a methoxy group, enhancing electron-donating effects but possibly reducing steric bulk compared to Compound A's 2-methylphenoxy group .
Key Insight: The 2-methylphenoxy substituent in Compound A provides a balance of steric hindrance and lipophilicity, which may improve membrane penetration and target affinity.
Sulfanyl-Acetamide Side Chain Variations
The N-isopropyl acetamide in Compound A contrasts with:
- Aryl-Substituted Acetamides (e.g., ): 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide uses a chlorophenyl group, increasing hydrophobicity but risking toxicity .
- Heteroaryl Acetamides (e.g., ): 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide employs a thieno-pyrimidinone group, which may enhance kinase inhibition but complicate synthesis .
Key Insight : The isopropyl group in Compound A offers moderate lipophilicity, likely improving oral bioavailability compared to bulkier aryl substituents.
Pharmacological and Physicochemical Data Comparison
Interpretation :
- Compound A exhibits superior antimicrobial potency compared to BZ-IV , likely due to its thiadiazole core and optimized piperazine substituent.
- Higher LogP than BZ-IV suggests better membrane permeability but lower solubility, necessitating formulation adjustments.
Biological Activity
The compound 2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide is a synthetic molecule with potential biological activities. This article discusses its synthesis, biological activities, and mechanisms of action based on various studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a complex structure that includes piperazine, thiadiazole, and acetyl groups. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C23H29N4O3S |
| Molecular Weight | 445.57 g/mol |
| IUPAC Name | 2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide |
| SMILES | Cc(cc1)ccc1OCC(N(CC1)CCN1c1c(C#N)nc(/C=C/c2cccs2)o1)=O |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Ring : Reaction of appropriate amines with dihaloalkanes under basic conditions.
- Introduction of the Thiadiazole Ring : Cyclization reactions using suitable precursors.
- Acetylation : Involves the reaction of piperazine derivatives with acetic anhydride or acetyl chloride.
Antimicrobial Activity
Research has shown that compounds containing thiadiazole and piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound were tested against Escherichia coli and Staphylococcus aureus, showing effective inhibition at concentrations as low as 1 µg/mL .
Anticancer Activity
A study evaluated the anticancer potential of similar compounds through screening on multicellular spheroids. The results indicated that modifications in the thiadiazole structure could enhance cytotoxicity against various cancer cell lines, suggesting that the compound may possess similar anticancer properties .
Neuropharmacological Effects
The compound's structural components suggest potential neuropharmacological effects. Research on related thiadiazole derivatives indicates they may act as anticonvulsants. For example, a derivative showed improved efficacy compared to valproic acid in animal models of epilepsy .
The proposed mechanisms of action for this compound include:
- Receptor Modulation : Interaction with neurotransmitter receptors, potentially influencing synaptic transmission.
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways, which could disrupt cancer cell proliferation or microbial growth.
- DNA Intercalation : The ability to intercalate into nucleic acids may affect gene expression and lead to apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the biological activity of thiadiazole derivatives:
- Antimicrobial Screening : A series of thiadiazole-based compounds were tested against common pathogens, revealing promising antibacterial and antifungal activity .
- Anticonvulsant Studies : In vivo studies demonstrated that certain derivatives exhibited significant anticonvulsant effects in models induced by pentylenetetrazole .
- Cytotoxicity Assays : Multicellular spheroid assays indicated that modifications in the chemical structure could lead to enhanced cytotoxicity against tumor cells .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core, followed by piperazine coupling and sulfanyl-acetamide functionalization. Key steps include:
- Thiadiazole formation : Using thiocarbohydrazide and carboxylic acid derivatives under reflux conditions (e.g., POCl₃ as a catalyst) .
- Piperazine coupling : Nucleophilic substitution at the thiadiazole C-5 position with a pre-synthesized piperazine derivative (e.g., 2-(2-methylphenoxy)acetylpiperazine) in polar aprotic solvents like DMF .
- Sulfanyl-acetamide addition : Thiol-disulfide exchange or Mitsunobu reaction to introduce the N-isopropylacetamide group . Purity control : Employ HPLC (>98% purity threshold) and confirm structural integrity via ¹H/¹³C NMR (e.g., verifying piperazine NH peaks at δ 2.5–3.5 ppm) and HRMS .
Q. How should researchers characterize the compound’s stability under varying pH and temperature?
Conduct accelerated stability studies:
- pH-dependent stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via LC-MS. Thiadiazole and sulfanyl groups are prone to hydrolysis under acidic/basic conditions .
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at −20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can contradictory bioactivity data across assays be resolved?
Contradictions often arise from assay-specific variables (e.g., cell lines, solvent carriers). Mitigation strategies:
- Standardize assay conditions : Use consistent DMSO concentrations (<0.1% v/v) to avoid solvent toxicity .
- Validate target engagement : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to suspected targets (e.g., kinase or GPCR proteins) .
- Cross-validate in orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to distinguish direct target effects from off-target cytotoxicity .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., PI3Kγ or 5-HT receptors). Prioritize piperazine and thiadiazole moieties as key pharmacophores .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify critical hydrogen bonds (e.g., between acetamide carbonyl and Lys residue) .
- ADMET prediction : Tools like SwissADME evaluate logP (target ~3.5 for CNS penetration) and CYP450 inhibition risks .
Q. How can reaction yields be optimized for scale-up synthesis?
- Solvent screening : Replace DMF with cyclopentyl methyl ether (CPME) for greener and higher-yielding piperazine coupling (yield improvement from 65% to 85%) .
- Catalyst optimization : Use Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling steps to reduce byproducts .
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., thiadiazole formation) to enhance reproducibility .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Source analysis : Compare assay methodologies (e.g., cell-free vs. cell-based assays). For example, IC₅₀ of 0.5 μM in kinase inhibition (cell-free) vs. 5 μM in cell proliferation assays may reflect poor membrane permeability .
- Structural analogs : Benchmark against derivatives (e.g., replacing N-isopropyl with cyclopropyl) to isolate steric/electronic effects on activity .
Structural and Functional Insights
Q. What role do the thiadiazole and piperazine groups play in bioactivity?
- Thiadiazole : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., carbonic anhydrase IX) and improves metabolic stability .
- Piperazine : Facilitates solubility via protonation at physiological pH and serves as a hinge-binding motif in kinase inhibitors .
Methodological Recommendations
- Synthetic challenges : Prioritize protecting-group strategies for the sulfanyl-acetamide moiety during piperazine coupling .
- Data interpretation : Use PCA (principal component analysis) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
